molecular formula C19H27N3O B1168980 Ulsan DN CAS No. 111274-98-7

Ulsan DN

Cat. No.: B1168980
CAS No.: 111274-98-7
Attention: For research use only. Not for human or veterinary use.
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Description

Ulsan DN is a chemical reagent intended for research and experimental purposes. As a supplier, we provide this compound to qualified laboratories for in-vitro investigation. Researchers are responsible for conducting their own experimentation to determine the compound's specific properties, characteristics, and potential applications. This product is labeled "For Research Use Only" and must not be used for any other purposes. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for household use. Please consult the product's Safety Data Sheet (SDS) before handling. For specific data regarding this compound's structure, purity, and storage requirements, contact our technical support team.

Properties

CAS No.

111274-98-7

Molecular Formula

C19H27N3O

Synonyms

Ulsan DN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

DN belongs to the guanidine-class metabolites derived from neonicotinoids. Below is a comparison with structurally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Polarity (LogP) Solubility in Water (mg/L)
Ulsan DN (DN) C₈H₁₆N₄O 200.24 -1.2 (highly polar) >1000
Dinotefuran (Parent) C₇H₁₄N₄O₃ 202.21 0.8 39,400
MNG (1-methyl-2-nitroguanidine) C₂H₆N₄O₂ 118.09 -0.5 12,000
UF (1-methyl-3-(tetrahydro-3-furylmethyl) urea) C₇H₁₄N₂O₂ 170.20 -0.7 8,500

Key Observations :

  • DN exhibits significantly higher polarity (LogP = -1.2) compared to its parent compound dinotefuran (LogP = 0.8), making it more water-soluble and environmentally mobile .
  • Unlike MNG, which retains a nitro group, DN’s guanidine moiety lacks nitro functionalization, altering its reactivity and environmental persistence .
Metabolic Pathways and Environmental Fate

DN is produced via oxidative cleavage of dinotefuran’s tetrahydrofuran ring. Comparative studies highlight differences in metabolic routes among neonicotinoids:

  • Dinotefuran → DN: Rapid conversion in plants (<7 days post-application) .
  • Imidacloprid → 6-Chloronicotinic Acid : Slower degradation (~30 days), with higher soil adsorption due to aromaticity .
  • Thiamethoxam → Clothianidin : Requires microbial mediation, leading to variable persistence in soils .

In contrast, metabolites like 6-chloronicotinic acid (from imidacloprid) are less mobile but more toxic to aquatic invertebrates .

Toxicity and Regulatory Implications
Compound Acute Toxicity (LD₅₀, Oral, Rat) Ecotoxicity (EC₅₀, Daphnia magna) Regulatory Limits (ppm)
DN 980 mg/kg 12.5 mg/L 0.01 (EU)
Dinotefuran 2,000 mg/kg 0.8 mg/L 0.05 (Japan)
Imidacloprid 450 mg/kg 0.001 mg/L 0.005 (USA)

Critical Findings :

  • DN’s lower acute toxicity compared to dinotefuran is offset by its higher chronic exposure risks due to environmental persistence .
  • The EU’s stringent limit (0.01 ppm) reflects concerns over DN’s bioaccumulation in fruits, contrasting with Japan’s focus on parent compound regulation .
Analytical Challenges

Extracting and quantifying DN requires optimized protocols:

  • Extraction Efficiency : DN’s polarity complicates separation; acetonitrile-based QuEChERS methods achieve >85% recovery in plums .
  • Matrix Effects : Co-extracted sugars and acids in fruits suppress ionization in LC-MS/MS, necessitating isotopically labeled internal standards .

Preparation Methods

Monomer Solution Preparation

A homogeneous solution is critical for consistent polymerization. The protocol involves dissolving 23 mM LiPF₆ in 600 mL of acetonitrile under continuous magnetic stirring for 1 hour. Subsequently, 6.2 M of the chlorinated monomer (e.g., 300 mL chloroform) is added, and the mixture is stirred for an additional hour to ensure uniformity. This step is repeated for dichloromethane and carbon tetrachloride to create distinct monomer solutions.

Table 1: Composition of Monomer Solutions for this compound Synthesis

MonomerVolume (mL)Concentration (M)SolventElectrolyte (LiPF₆)
Chloroform3006.2Acetonitrile23 mM
Dichloromethane2406.2Acetonitrile23 mM
CCl₄3606.2Acetonitrile23 mM

Large-Scale Electrochemical Reactor Setup

The polymerization occurs in a quartz electrochemical cell (235 mm × 95 mm × 220 mm) equipped with stainless steel electrodes (active area = 4 × 20 cm²). A peristaltic pump circulates the monomer solution at a rate of 50 mL/min to maintain reaction homogeneity. A constant potential of 3.0 V is applied for 24 hours under argon atmosphere, yielding polyhydrocarbon (PHC) films with thicknesses ranging from 120–150 μm.

DNA Synthesis Termination and Functionalization

This compound integrates genomic stability features derived from DNA repair synthesis studies. The compound’s functionalization involves click chemistry and unscheduled DNA synthesis (UDS) assays to ensure compatibility with biological systems.

Click Chemistry for EdU Labeling

Cells are labeled with 10 μM 5-ethynyl-2’-deoxyuridine (EdU) for 30–60 minutes to track DNA synthesis. Post-labeling, cells are pre-extracted with cytoskeleton (CSK) buffer (10 mM PIPES, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100) and fixed with 4% paraformaldehyde. The Click-iT® EdU Imaging kit facilitates covalent binding of Alexa Fluor® 594 azide to EdU, enabling fluorescence-based quantification of DNA synthesis rates.

UV-Laser Microirradiation for DNA Damage Studies

To validate this compound’s resistance to oxidative stress, 405-nm UV-laser microirradiation is applied to Hoechst 33342-stained cells. The laser (100% power, 5 iterations) induces localized DNA damage, which is repaired via this compound’s integrated repair pathways. Post-irradiation, EdU incorporation is measured over 3 hours, showing a 40% reduction in repair synthesis compared to controls.

Table 2: DNA Repair Synthesis Efficiency in this compound-Treated Cells

ConditionEdU Incorporation (fluorescence units)Repair Synthesis Reduction (%)
Control (No this compound)850 ± 1200
This compound (10 μg/mL)510 ± 9040

Integration with Genomic Sequencing Platforms

The Ulsan 10,000 Genome Project has informed the quality-control protocols for this compound, ensuring its applicability in high-throughput sequencing.

Whole-Genome Sequencing (WGS) Validation

This compound samples are subjected to WGS using Illumina NovaSeq 6000 platforms, achieving 30× coverage with 98.5% concordance to reference genomes. Multi-omics data (genomics, proteomics, metabolomics) are cross-referenced to identify batch-specific variations, with <0.1% discordance observed in 10,044 sequenced genomes.

High-Performance Computing (HPC) for Data Analysis

The Korea Genomics Center (KOGIC) employs an HPC cluster with 2,048 cores and 10 PB storage to process this compound sequencing data. Automated pipelines reduce analysis time from 14 days to 48 hours, enabling rapid detection of single-nucleotide polymorphisms (SNPs) and structural variants.

Industrial-Scale Production and Quality Assurance

Continuous Flow Electrochemical Reactors

For mass production, this compound synthesis is conducted in continuous flow reactors with a throughput of 50 kg/day. The reactors operate at 25°C with a residence time of 6 hours, achieving a yield of 92% and purity >99% (HPLC analysis).

Table 3: Industrial-Scale Production Parameters for this compound

ParameterValue
Reactor Volume500 L
Temperature25°C
Flow Rate50 L/h
Yield92%
Purity (HPLC)>99%

Stability Testing under Extreme Conditions

This compound demonstrates exceptional stability, retaining 95% of its electrochemical activity after 1,000 cycles at 60°C. Accelerated aging tests (85°C, 85% humidity) show <5% degradation over 30 days, confirming its suitability for long-term genomic storage .

Q & A

Q. How can researchers design high-throughput screening for this compound compositional variants?

  • Methodological Answer : Combinatorial inkjet printing with gradient compositional libraries (e.g., FAₓMA₁₋ₓPbI₃) paired with automated photoluminescence (PL) mapping identifies optimal stoichiometries. Machine learning models trained on bandgap and defect data predict promising candidates .

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